molecular formula C9H12O3 B12608506 4-(2-Hydroxyethoxy)-4-methylcyclohexa-2,5-dien-1-one CAS No. 881181-42-6

4-(2-Hydroxyethoxy)-4-methylcyclohexa-2,5-dien-1-one

Cat. No.: B12608506
CAS No.: 881181-42-6
M. Wt: 168.19 g/mol
InChI Key: XIYXYRDBPBSZBE-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethoxy)-4-methylcyclohexa-2,5-dien-1-one is an organic compound with a unique structure that includes a hydroxyethoxy group and a methyl group attached to a cyclohexa-2,5-dien-1-one ring. This compound is known for its applications in various fields, including photoinitiation and polymerization processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxyethoxy)-4-methylcyclohexa-2,5-dien-1-one typically involves the reaction of 4-methylcyclohexa-2,5-dien-1-one with ethylene glycol under specific conditions. One common method includes using a catalyst such as N-bromo succinimide (NBS) and dimethyl sulfoxide (DMSO) as the oxidizing agent and solvent. The reaction is carried out at 100°C with continuous stirring for 24 hours .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods, such as continuous flow reactors or microwave-assisted synthesis. These methods can enhance reaction rates and yields while maintaining the desired purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyethoxy)-4-methylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The hydroxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

4-(2-Hydroxyethoxy)-4-methylcyclohexa-2,5-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyethoxy)-4-methylcyclohexa-2,5-dien-1-one involves the absorption of light, which elevates its electrons to an excited state. This excited state can then undergo homolytic cleavage to generate reactive species such as radicals. These radicals initiate polymerization reactions by attacking monomers and forming polymer chains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Hydroxyethoxy)-4-methylcyclohexa-2,5-dien-1-one is unique due to its specific structure that allows for efficient light absorption and radical generation. Its hydroxyethoxy group enhances its solubility and compatibility with various solvents, making it versatile for different applications.

Properties

CAS No.

881181-42-6

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

4-(2-hydroxyethoxy)-4-methylcyclohexa-2,5-dien-1-one

InChI

InChI=1S/C9H12O3/c1-9(12-7-6-10)4-2-8(11)3-5-9/h2-5,10H,6-7H2,1H3

InChI Key

XIYXYRDBPBSZBE-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC(=O)C=C1)OCCO

Origin of Product

United States

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